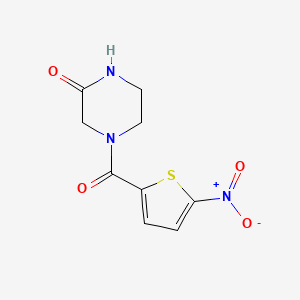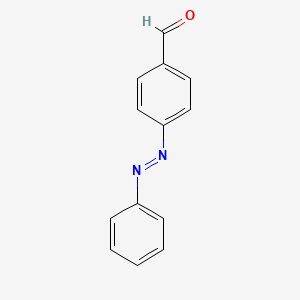
4-Phenylazobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylazobenzaldehyde is an organic compound with the molecular formula C13H10N2O. It is characterized by the presence of a phenyl group attached to an azobenzene moiety, which in turn is connected to an aldehyde group. This compound is known for its vibrant color and is often used in various chemical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Phenylazobenzaldehyde can be synthesized through several methods. One common approach involves the diazotization of aniline followed by coupling with benzaldehyde. The reaction typically requires acidic conditions and a temperature-controlled environment to ensure the stability of the diazonium salt intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced catalytic systems to enhance yield and purity. The process may include steps such as purification through recrystallization and the use of solvents like ethanol or methanol to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylazobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 4-Phenylazobenzoic acid.
Reduction: 4-Phenylazobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Phenylazobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying light-induced biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to change conformation under light.
Mecanismo De Acción
The mechanism of action of 4-Phenylazobenzaldehyde primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, such as in the development of light-responsive materials and in the study of molecular switches. The molecular targets and pathways involved include interactions with cellular components that respond to changes in molecular conformation .
Comparación Con Compuestos Similares
Azobenzene: Similar in structure but lacks the aldehyde group.
4-Phenylazoaniline: Contains an amino group instead of an aldehyde group.
4-Phenylazobenzoic acid: The oxidized form of 4-Phenylazobenzaldehyde.
Uniqueness: this compound is unique due to its combination of an azobenzene moiety with an aldehyde group, which imparts distinct chemical reactivity and photoresponsive properties. This makes it particularly valuable in applications requiring precise control over molecular conformation and reactivity .
Propiedades
Fórmula molecular |
C13H10N2O |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-phenyldiazenylbenzaldehyde |
InChI |
InChI=1S/C13H10N2O/c16-10-11-6-8-13(9-7-11)15-14-12-4-2-1-3-5-12/h1-10H |
Clave InChI |
GCMCYBSKSAMSFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




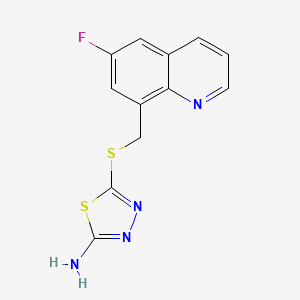
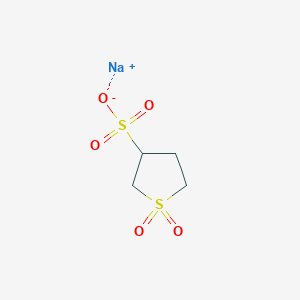
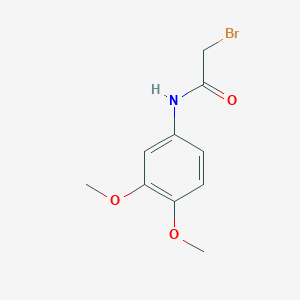
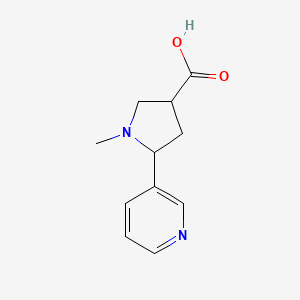
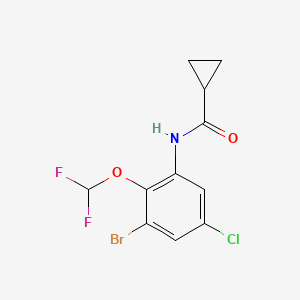
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)

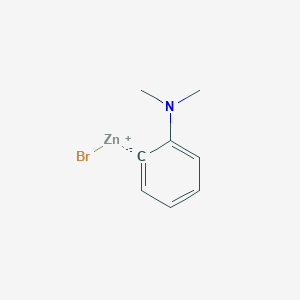
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
